(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
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Overview
Description
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound. It is characterized by the presence of a pyrazole ring and an oxolane ring, which are significant in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Oxolane Ring: This step might involve the cyclization of a suitable diol or halohydrin precursor.
Coupling of the Pyrazole and Oxolane Rings: This can be done through nucleophilic substitution or other coupling reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxolane ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or aminated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be used to study the effects of pyrazole and oxolane derivatives on various biological systems.
Medicine
Potential medicinal applications could include its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine: The base compound without the dihydrochloride salt.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Oxolane Derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
The uniqueness of (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C8H15Cl2N3O |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-5-6(4-10-11)8-7(9)2-3-12-8;;/h4-5,7-8H,2-3,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI Key |
CLNAEIWBJREGGX-OXOJUWDDSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
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